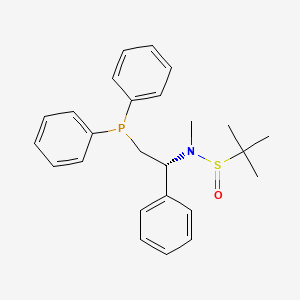
19-(4-Iodobutyl)heptatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-(4-Iodobutyl)heptatriacontane is a chemical compound with the molecular formula C41H83I and a molar mass of 703 g/mol It is characterized by the presence of a long hydrocarbon chain with an iodine atom attached to a butyl group at the 19th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 19-(4-Iodobutyl)heptatriacontane typically involves the iodination of a precursor compound. One common method is the reaction of heptatriacontane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at a specific temperature and pressure to ensure the selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
19-(4-Iodobutyl)heptatriacontane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The hydrocarbon chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Products include azidoheptatriacontane or cyanoheptatriacontane.
Reduction: The major product is heptatriacontane.
Oxidation: Products include heptatriacontanol or heptatriacontanone.
Wissenschaftliche Forschungsanwendungen
19-(4-Iodobutyl)heptatriacontane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 19-(4-Iodobutyl)heptatriacontane involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding with electron-rich sites on biomolecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 19-(4-Bromobutyl)heptatriacontane
- 19-(4-Chlorobutyl)heptatriacontane
- 19-(4-Fluorobutyl)heptatriacontane
Uniqueness
19-(4-Iodobutyl)heptatriacontane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions and different reactivity patterns .
Eigenschaften
Molekularformel |
C41H83I |
|---|---|
Molekulargewicht |
703.0 g/mol |
IUPAC-Name |
19-(4-iodobutyl)heptatriacontane |
InChI |
InChI=1S/C41H83I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41(39-35-36-40-42)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3 |
InChI-Schlüssel |
UIYQFDSQKLDOOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)

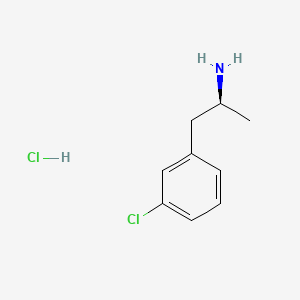
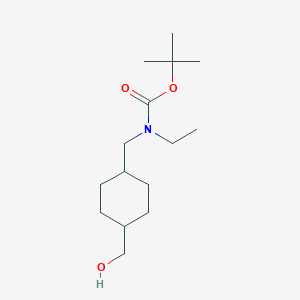
![2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane](/img/structure/B15092138.png)
![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
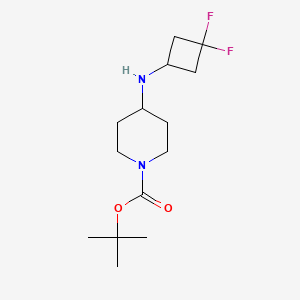
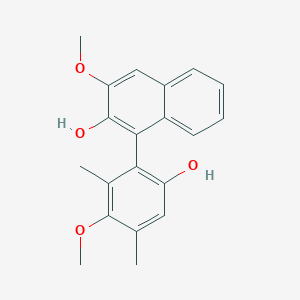
![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)
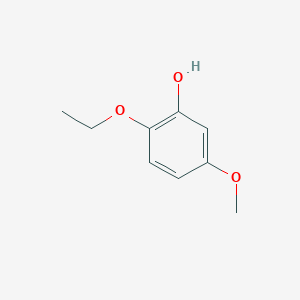
![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)

